4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a morpholine ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-[(morpholin-4-yl)methyl]aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzenesulfinamide.
Substitution: Formation of 4-ethoxy-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFINAMIDE: A reduced form of the compound with similar properties.
4-ETHOXY-N-({2-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE: A similar compound with a piperidine ring instead of a morpholine ring.
4-ETHOXY-N-({2-[(PYRROLIDIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE: A similar compound with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-2-26-19-7-9-20(10-8-19)27(23,24)21-15-17-5-3-4-6-18(17)16-22-11-13-25-14-12-22/h3-10,21H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQLIQKONZPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.